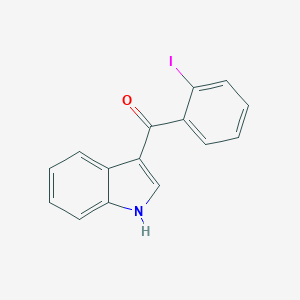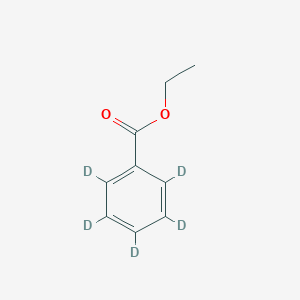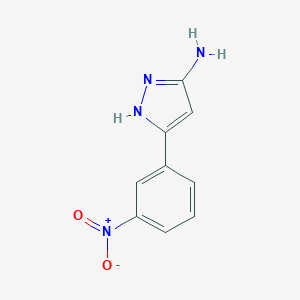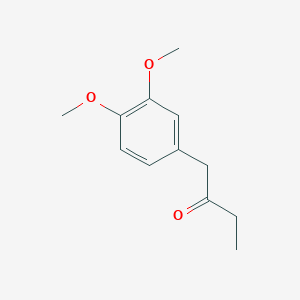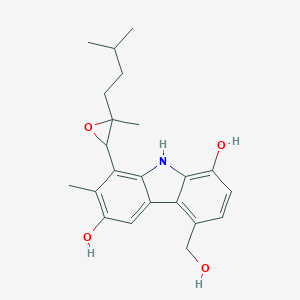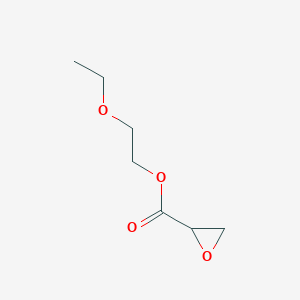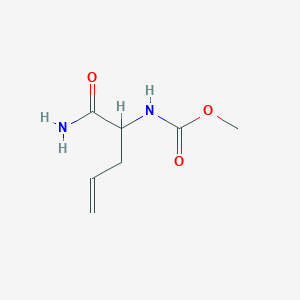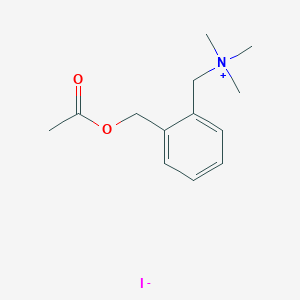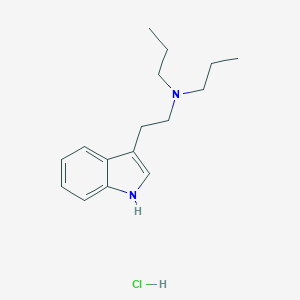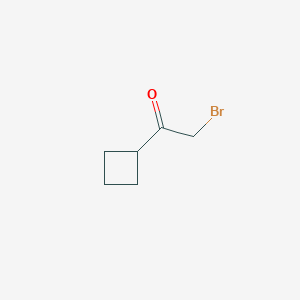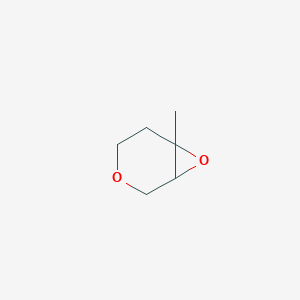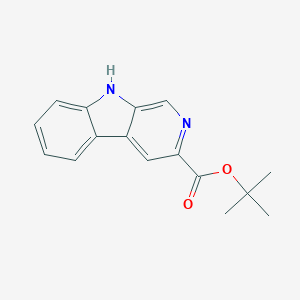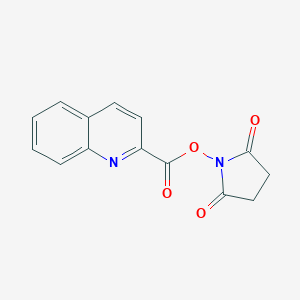![molecular formula C12H8Br2N4O4 B141835 2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione CAS No. 143430-36-8](/img/structure/B141835.png)
2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione, commonly known as BBMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBMQ is a heterocyclic compound that belongs to the class of quinazoline derivatives. It has a molecular formula of C14H10Br2N4O4 and a molecular weight of 490.07 g/mol.
Mécanisme D'action
The mechanism of action of BBMQ is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
BBMQ has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BBMQ is its ease of synthesis. It can be synthesized using simple and readily available reagents. It also has a high yield, making it a cost-effective compound for use in lab experiments.
However, one of the limitations of BBMQ is its low solubility in water, which can make it difficult to work with in certain experiments. It also has limited stability in solution, which can affect its effectiveness in some applications.
Orientations Futures
There are several future directions for the research and development of BBMQ. One area of interest is the synthesis of novel derivatives of BBMQ that could have improved properties such as increased solubility and stability.
Another area of interest is the development of BBMQ-based materials for use in catalysis and drug delivery. These materials could have potential applications in various fields such as environmental remediation and biomedical engineering.
In conclusion, BBMQ is a promising compound that has potential applications in various fields. Its ease of synthesis and diverse range of properties make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
Méthodes De Synthèse
BBMQ can be synthesized through a multi-step process that involves the reaction of 2,7-dibromo-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione with formaldehyde in the presence of a base. The resulting intermediate is then subjected to a bromination reaction using N-bromosuccinimide (NBS) to yield BBMQ.
Applications De Recherche Scientifique
BBMQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BBMQ has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent.
In materials science, BBMQ has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have shown potential applications in gas storage, catalysis, and drug delivery.
Propriétés
Numéro CAS |
143430-36-8 |
|---|---|
Nom du produit |
2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione |
Formule moléculaire |
C12H8Br2N4O4 |
Poids moléculaire |
432.02 g/mol |
Nom IUPAC |
2,7-bis(bromomethyl)-5,10-dihydroxy-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C12H8Br2N4O4/c13-1-3-15-7-5(11(21)17-3)10(20)8-6(9(7)19)12(22)18-4(2-14)16-8/h19-20H,1-2H2,(H,15,17,21)(H,16,18,22) |
Clé InChI |
XUFDNBDPDWHSEB-UHFFFAOYSA-N |
SMILES isomérique |
C(C1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CBr)O)Br |
SMILES |
C(C1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)CBr)O)C(=O)N1)Br |
SMILES canonique |
C(C1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CBr)O)Br |
Synonymes |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-1,6-dihydro-5,10-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



